molecular formula C14H11BrCl2FN3O B14094052 7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline

7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline

Cat. No.: B14094052
M. Wt: 407.1 g/mol
InChI Key: XRPTUKCLZANMBT-UHFFFAOYSA-N
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Description

7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, fluorination, and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced quinazoline compounds.

Scientific Research Applications

7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline is unique due to its specific substitution pattern and the presence of the 8-oxa-3-azabicyclo[3.2.1]octane moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11BrCl2FN3O

Molecular Weight

407.1 g/mol

IUPAC Name

3-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C14H11BrCl2FN3O/c15-10-9(16)3-8-12(11(10)18)19-14(17)20-13(8)21-4-6-1-2-7(5-21)22-6/h3,6-7H,1-2,4-5H2

InChI Key

XRPTUKCLZANMBT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1O2)C3=NC(=NC4=C(C(=C(C=C43)Cl)Br)F)Cl

Origin of Product

United States

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